1-(5-Chloropyridin-2-yl)piperidine-4-carboxamide
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Overview
Description
1-(5-Chloropyridin-2-yl)piperidine-4-carboxamide is a chemical compound with the molecular formula C11H14ClN3O. It is a derivative of piperidine and pyridine, featuring a chlorinated pyridine ring attached to a piperidine ring through a carboxamide linkage.
Mechanism of Action
Target of Action
The primary target of 1-(5-Chloropyridin-2-yl)piperidine-4-carboxamide is DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. It plays a crucial role in replication and transcription processes in bacteria.
Mode of Action
This compound interacts with its target, DNA gyrase, by inhibiting the enzyme’s activity . This inhibition prevents the supercoiling of DNA, which is a necessary step in DNA replication and transcription. As a result, the bacterial cell cannot replicate or transcribe its DNA, leading to cell death .
Biochemical Pathways
The compound affects the DNA replication and transcription pathways in bacteria. By inhibiting DNA gyrase, it prevents the supercoiling of DNA, which is a critical step in these pathways . The downstream effect is the cessation of these processes, leading to bacterial cell death .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth. By preventing DNA supercoiling, it stops DNA replication and transcription, leading to bacterial cell death . This makes it a potential candidate for the treatment of bacterial infections.
Preparation Methods
The synthesis of 1-(5-Chloropyridin-2-yl)piperidine-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloropyridine-2-carboxylic acid and piperidine.
Reaction Conditions: The carboxylic acid is first converted to its corresponding acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. This intermediate is then reacted with piperidine to form the desired carboxamide.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as controlled temperatures and pressures, to maximize yield and purity. .
Chemical Reactions Analysis
1-(5-Chloropyridin-2-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxamide group to an amine.
Substitution: The chlorinated pyridine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives
Scientific Research Applications
1-(5-Chloropyridin-2-yl)piperidine-4-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is utilized in the development of specialty chemicals and materials, contributing to advancements in various industrial processes
Comparison with Similar Compounds
1-(5-Chloropyridin-2-yl)piperidine-4-carboxamide can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(5-chloropyridin-2-yl)piperidine-4-carboxylic acid and N-(5-chloropyridin-2-yl)piperidine-4-carboxamide share structural similarities.
Uniqueness: The presence of the carboxamide linkage and the specific substitution pattern on the pyridine ring confer unique properties to this compound, distinguishing it from other related compounds
Properties
IUPAC Name |
1-(5-chloropyridin-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O/c12-9-1-2-10(14-7-9)15-5-3-8(4-6-15)11(13)16/h1-2,7-8H,3-6H2,(H2,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URPCWMPJJVZIDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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